molecular formula C7H9ClFN B1445469 4-Fluoro-N-methylaniline hydrochloride CAS No. 1175090-48-8

4-Fluoro-N-methylaniline hydrochloride

Cat. No.: B1445469
CAS No.: 1175090-48-8
M. Wt: 161.6 g/mol
InChI Key: NEIBCAKGXOJUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the nitrogen atom is methylated. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-N-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochromes P-450 and flavin-containing monooxygenase. These enzymes are involved in the biotransformation of the compound, leading to reactions such as N-demethylation, N-hydroxylation, and aromatic ring hydroxylation . The interactions between this compound and these enzymes are crucial for understanding its metabolic pathways and potential effects on biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the respiratory system and can cause acute toxicity when ingested or inhaled . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochromes P-450 and flavin-containing monooxygenase, leading to enzyme inhibition or activation . These interactions result in the biotransformation of the compound, including N-demethylation and aromatic ring hydroxylation. The changes in gene expression induced by this compound further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential adverse effects on cellular processes, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause acute toxicity, impacting the respiratory system and leading to severe health issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochromes P-450 and flavin-containing monooxygenase . These enzymes catalyze the biotransformation of the compound, leading to the formation of various metabolites. The metabolic pathways include N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are essential for the compound’s detoxification and excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of this compound in specific tissues are important for understanding its overall impact on biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with various biomolecules. Targeting signals and post-translational modifications may influence the localization of this compound, affecting its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amine group, resulting in 4-fluoroaniline.

    Methylation: 4-fluoroaniline is then methylated using methyl iodide or dimethyl sulfate to produce 4-Fluoro-N-methylaniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone imine intermediates.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of quinone imine intermediates.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-N-methylaniline hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroaniline
  • N-Methylaniline
  • 4-Trifluoromethyl-N-methylaniline
  • 2-Bromo-N-methylaniline

Uniqueness

4-Fluoro-N-methylaniline hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules.

Properties

IUPAC Name

4-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIBCAKGXOJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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